4-(Methylcarbamoyl)benzene-1-sulfonyl chloride
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Overview
Description
4-(Methylcarbamoyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8ClNO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in the synthesis of various chemical compounds. This compound is known for its reactivity and is commonly employed in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Aminobenzenesulfonyl chloride+Methyl isocyanate→4-(Methylcarbamoyl)benzene-1-sulfonyl chloride
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature is maintained at a low to moderate range to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes the purification of the starting materials, the controlled addition of reagents, and the isolation of the final product through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Methylcarbamoyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid and methylamine.
Reduction: The compound can be reduced to form the corresponding sulfonamide.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed.
Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
Sulfonamide derivatives: Formed through nucleophilic substitution reactions.
Sulfonic acid and methylamine: Formed through hydrolysis.
Reduced sulfonamide: Formed through reduction reactions.
Scientific Research Applications
4-(Methylcarbamoyl)benzene-1-sulfonyl chloride is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the modification of biomolecules for studying biological processes.
Medicine: As an intermediate in the synthesis of drugs and therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylbenzylsulfonyl chloride
- 4-Bromobenzenesulfonyl chloride
- 4-Nitrobenzenesulfonyl chloride
Uniqueness
4-(Methylcarbamoyl)benzene-1-sulfonyl chloride is unique due to the presence of the methylcarbamoyl group, which imparts specific reactivity and properties to the compound. This makes it a valuable intermediate in the synthesis of sulfonamide-based drugs and other organic compounds.
Properties
IUPAC Name |
4-(methylcarbamoyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3S/c1-10-8(11)6-2-4-7(5-3-6)14(9,12)13/h2-5H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMWGTKOMIXMRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585344 |
Source
|
Record name | 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874622-79-4 |
Source
|
Record name | 4-(Methylcarbamoyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(methylcarbamoyl)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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